2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a complex organic compound with the molecular formula C17H22N4O4. It is known for its applications in various fields of scientific research, particularly in the development of targeted protein degradation technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multiple steps. One common method includes the reaction of tert-butoxycarbonyl-protected piperidine with pyrazolo[1,5-a]pyrimidine-6-carboxylic acid under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with modified functional groups .
Scientific Research Applications
2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of targeted protein degradation technologies.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to act as a rigid linker in the development of bifunctional protein degraders, impacting the 3D orientation of the degrader and facilitating ternary complex formation. This mechanism is crucial for the targeted degradation of specific proteins, making it a valuable tool in the study of protein function and regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
- 2-(2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 2-(4-(Tert-butoxycarbonyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Uniqueness
2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific structure, which allows it to act as a rigid linker in targeted protein degradation technologies. This property distinguishes it from other similar compounds and makes it particularly valuable in the study of protein function and regulation .
Properties
CAS No. |
1169564-04-8 |
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Molecular Formula |
C17H22N4O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C17H22N4O4/c1-17(2,3)25-16(24)20-6-4-11(5-7-20)13-8-14-18-9-12(15(22)23)10-21(14)19-13/h8-11H,4-7H2,1-3H3,(H,22,23) |
InChI Key |
NEYWWZMADHYYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN3C=C(C=NC3=C2)C(=O)O |
Origin of Product |
United States |
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